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1,3,5,7,9-Pentathiecane

Cat. No.: B14755681
CAS No.: 2372-99-8
M. Wt: 230.5 g/mol
InChI Key: OORAADWLEVSLPL-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Discoveries of Cyclic Polythioether Macrocycles

The journey into the world of cyclic polythioether macrocycles has been a gradual one, often intertwined with the study of naturally occurring sulfur compounds. A significant milestone in this area was the isolation and characterization of lanthionine (B1674491) in 1941 from wool treated with sodium carbonate. acs.org This discovery opened the door to understanding the nature of sulfur-containing amino acids and their presence in various natural sources like human hair and feathers. acs.org

Another pivotal moment was the discovery of lenthionine, a cyclic organosulfur compound responsible for the characteristic flavor of shiitake mushrooms. iupac.org The elucidation of lenthionine's structure as 1,2,3,5,6-Pentathiepane, a seven-membered ring with five sulfur atoms, provided a key example of a naturally occurring polythioether macrocycle and spurred interest in the synthesis and properties of related compounds. iupac.org The synthesis of polyethers and polythioethers has a long history, with early work on thiiranes dating back to 1916. rsc.org These historical discoveries laid the groundwork for the exploration of synthetic macrocycles like 1,3,5,7,9-Pentathiecane.

Systematic Nomenclature and Structural Classification within the Thiepane Family

The systematic naming of macrocyclic compounds follows specific IUPAC guidelines. acs.orgiupac.org For a monocyclic compound, the name is formed by adding the prefix "cyclo" to the name of the open-chain macromolecule. The naming of the units within the ring proceeds in descending order of seniority. iupac.org

This compound is a ten-membered ring containing five sulfur atoms and five methylene (B1212753) groups. Its systematic IUPAC name is 1,3,5,7,9-Pentathiacyclodecane. rsc.orgacs.orgnist.govnist.gov The numbers indicate the positions of the sulfur atoms within the ten-membered ring.

This compound belongs to the broad family of thiepanes, which are seven-membered heterocyclic compounds containing at least one sulfur atom. However, this compound is more specifically classified as a polythioether macrocycle due to the presence of multiple thioether linkages within a large ring structure. The term "macrocycle" is generally applied to molecules containing a ring of twelve or more atoms, though it is sometimes used for smaller rings as well. iupac.orgwikipedia.org

Significance and Research Impetus for Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are of immense importance in various scientific fields, particularly in medicinal chemistry and materials science. nih.govacs.org For decades, these compounds have been integral components of many FDA-approved drugs. nih.gov The presence of sulfur atoms imparts unique properties to these molecules, influencing their biological activity and making them valuable for the development of new therapeutic agents. nih.gov

The research impetus for sulfur-containing heterocycles stems from their wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The development of novel synthetic methods for creating these complex structures, including the use of elemental sulfur in C-H sulfuration, continues to be an active area of research. researchgate.net Furthermore, sulfur-rich macrocycles are being investigated for their potential in applications such as chelation therapy for heavy metal poisoning. researchgate.net The unique ability of polythioethers to scavenge reactive oxygen species also makes them of interest in the biomedical field. rsc.org

Detailed Research Findings

While extensive research on this compound is not widely available in the public domain, we can compile the known data and draw comparisons with related compounds.

PropertyValueSource
Chemical Formula C5H10S5 rsc.orgacs.orgnist.govnist.gov
Molecular Weight 230.458 g/mol rsc.orgacs.orgnist.govnist.gov
IUPAC Name 1,3,5,7,9-Pentathiacyclodecane rsc.orgacs.orgnist.govnist.gov
CAS Registry Number 2372-99-8 rsc.orgnist.gov

The mass spectrum of this compound is available through the NIST WebBook, providing valuable data for its identification and characterization. nist.govnist.gov The fragmentation patterns observed in mass spectrometry of thioethers typically involve α-cleavage of an alkyl radical. acs.org

For comparative purposes, the properties of the related naturally occurring compound, lenthionine, are presented below.

PropertyValueSource
Chemical Formula C2H4S5 iupac.orgwikipedia.org
Molecular Weight 188.35 g/mol iupac.orgwikipedia.org
IUPAC Name 1,2,3,5,6-Pentathiepane iupac.orgwikipedia.org
Melting Point 60.5 °C iupac.orgwikipedia.org
Boiling Point 287 °C iupac.orgwikipedia.org

The synthesis of cyclic polythioethers can be challenging, but various methods have been developed, including ring-expansion polymerization of cyclic thioesters and the reaction of dithiols with dihalides. nih.govresearchgate.net Recent advancements have also explored the synthesis of large macrocycles with chiral sulfur centers. iupac.orgthieme-connect.com Conformational analysis of macrocycles is crucial for understanding their properties, with studies showing that the conformational profiles can be significantly influenced by the solvent environment. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S5 B14755681 1,3,5,7,9-Pentathiecane CAS No. 2372-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2372-99-8

Molecular Formula

C5H10S5

Molecular Weight

230.5 g/mol

IUPAC Name

1,3,5,7,9-pentathiecane

InChI

InChI=1S/C5H10S5/c1-6-2-8-4-10-5-9-3-7-1/h1-5H2

InChI Key

OORAADWLEVSLPL-UHFFFAOYSA-N

Canonical SMILES

C1SCSCSCSCS1

Origin of Product

United States

Synthetic Methodologies for 1,3,5,7,9 Pentathiecane and Its Derivatives

Strategies for Ring Closure and Macrocyclization

The formation of large rings is often a thermodynamically and kinetically challenging process. Successful strategies must overcome the entropic penalty associated with bringing two reactive ends of a linear precursor together.

The rational design of linear precursors is paramount for efficient macrocyclization. In the context of polythioether synthesis, this involves the careful selection of building blocks that will ultimately form the macrocyclic ring. The choice of precursor is often guided by the desired ring size and the intended synthetic route. For the synthesis of thioether-closed macrocyclic peptides, for instance, a common strategy involves incorporating an N-chloroacetyl amino acid at the N-terminus and a cysteine residue downstream. This setup allows for a spontaneous post-translational thioether formation to generate the macrocyclic structure. nih.gov

Another approach involves the use of bifunctional electrophiles and nucleophiles. For example, the reaction of dithiols with activated alkynes, such as dimethyl acetylenedicarboxylate, can lead to the formation of polythioethers. nih.gov The modularity of this approach, with a wide variety of available dithiols and alkynes, allows for the synthesis of a diverse range of macrocyclic structures. nih.gov

In a related context, the synthesis of sucrose-based macrocycles containing two sulfur atoms was achieved starting from a di-chloro-sucrose derivative, which was elongated with a -S-CH₂-CH₂-OH unit. The resulting diol was then converted to a dichloride and reacted with diamines to form the macrocycle. nih.gov This highlights the importance of choosing a suitable scaffold and functional groups that can be readily converted to facilitate cyclization.

A particularly relevant methodology for the synthesis of polysulfide-containing macrocycles is the molybdenum-mediated ring closure. This has been successfully employed for the synthesis of 1,2,3,4,5-pentathiepines, which are seven-membered rings containing a chain of five sulfur atoms. The precursors for these reactions are typically alkynes bearing a diethoxyacetal group. nih.govmdpi.comresearchgate.net This suggests that a potential precursor for 1,3,5,7,9-pentathiecane could be a linear polythioether chain terminated with appropriate reactive groups amenable to a similar cyclization strategy.

Table 1: Examples of Precursors in Polythioether Macrocyclization

Precursor TypeCyclization StrategyResulting Macrocycle
N-chloroacetyl peptide with CysteineSpontaneous thioether formationThioether-bridged cyclic peptide
Dithiol and activated alkyneNucleophilic conjugate additionPolythioether macrocycle
Di-chloro-sucrose derivativeNucleophilic substitution with diaminesSucrose-based dithia-macrocycle
Alkyne with diethoxyacetal groupMolybdenum-mediated ring closurePentathiepine

The mechanism of ring closure is highly dependent on the chosen synthetic strategy. In the case of the molybdenum-mediated synthesis of pentathiepines, it was initially proposed that the reaction involves the elimination of an ethoxide ion from the diethoxyacetal precursor to form an ethoxonium ion. mdpi.com However, more recent studies suggest a more complex mechanism.

For thioether-bridged macrocycles formed from linear dithiol peptides, the cyclization often proceeds via nucleophilic substitution, where a thiol group attacks an electrophilic center, such as a chloromethyl group. nih.gov The efficiency of these reactions can be influenced by factors such as solvent, temperature, and the presence of a base.

In the formation of polythioethers from dithiols and activated alkynes, the reaction proceeds through a nucleophilic conjugate addition, often referred to as a thiol-yne reaction. nih.gov This reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The reaction is generally highly efficient and stereospecific. nih.gov

The formation of macrocycles is often in competition with linear polymerization. To favor the intramolecular cyclization, reactions are typically carried out under high-dilution conditions. This principle favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization) by keeping the concentration of the linear precursor low.

Functionalization and Derivatization Routes

The ability to introduce functional groups onto the macrocyclic scaffold is crucial for tuning its properties and for further applications.

While direct experimental evidence for the use of lithium derivatives of this compound is not available in the reviewed literature, the chemistry of related organosulfur compounds suggests plausible routes for functionalization. The deprotonation of carbons adjacent to sulfur atoms using strong bases like butyllithium (B86547) is a well-established method for generating carbanions. For instance, thieno[3,2-b]thiophene (B52689) can be dilithiated at the 2 and 5 positions using butyllithium. rsc.org These lithiated intermediates can then be quenched with various electrophiles to introduce substituents. rsc.org

By analogy, it is conceivable that this compound could be deprotonated at the methylene (B1212753) carbons situated between the sulfur atoms using a strong base. The resulting lithium derivatives could then react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce functional groups. The stability and reactivity of these hypothetical lithiated species would depend on the ring conformation and the electronic effects of the multiple sulfur atoms.

Nucleophilic substitution reactions on the sulfur atoms themselves are less common but could be envisioned under specific conditions, potentially involving ring-opening followed by functionalization and re-closure.

A more direct approach to obtaining substituted 1,3,5,7,9-pentathiecanes is to incorporate the desired functional groups into the linear precursors before cyclization. This strategy offers greater control over the position and nature of the substituents.

For example, in the synthesis of nicotinamide-fused pentathiepins, various substituents were introduced on the nicotinamide (B372718) precursor prior to the molybdenum-mediated ring-closing reaction. nih.gov This allowed for the preparation of a series of pentathiepins with diverse functionalities. nih.gov Similarly, substituted alkynes have been used as precursors in the synthesis of other functionalized pentathiepines. mdpi.com

This "scaffold-first" approach has also been demonstrated in the synthesis of other thioether macrocycles. For instance, a variety of substituents have been introduced at different positions in the synthesis of 3,9-diazaspiro[5.5]undecanes. beilstein-journals.org The synthesis of functionalized thiophene-diketopyrrolopyrrole-based polymer derivatives also highlights the strategy of modifying the building blocks before polymerization. rsc.org

Table 2: Examples of Targeted Synthesis of Substituted Sulfur-Containing Macrocycles

Macrocycle TypePrecursor ModificationFunctionalization Method
Nicotinamide-fused pentathiepinesSubstituted nicotinamide derivativesMolybdenum-mediated ring closure
Indolizine-derived pentathiepinesSubstituted 2-alkynylpyridinesSonogashira coupling followed by molybdenum-mediated ring closure
3,9-Diazaspiro[5.5]undecanesIntroduction of substituents at C-1(5)Asymmetric synthesis using chiral auxiliaries
Thiophene-diketopyrrolopyrrole polymersModification of polymer with different functional groupsPolymerization of functionalized monomers

Isolation and Purification Techniques for Cyclic Sulfur Compounds

The purification of macrocyclic sulfur compounds often presents challenges due to their potential for low solubility and the presence of side products from competing polymerization or decomposition. A combination of chromatographic and non-chromatographic techniques is typically employed.

Column chromatography is a widely used method for the purification of these compounds. For instance, the purification of newly synthesized pentathiepine derivatives was achieved using column chromatography with a solvent system of ethyl acetate (B1210297) and hexane. nih.gov For compounds that are difficult to separate by conventional silica (B1680970) gel chromatography, high-speed counter-current chromatography (HSCCC) can be an effective alternative. This technique has been successfully used for the preparative separation of macrocyclic compounds from fermentation broths. researchgate.net

In cases where the product is a solid, recrystallization can be an effective purification method. For the purification of elemental sulfur, recrystallization from solvents like xylene has been shown to be effective. acs.org This technique could potentially be adapted for the purification of crystalline sulfur-containing macrocycles.

For organic compounds produced in reactions that also generate elemental sulfur as a byproduct, washing with a solvent in which sulfur is soluble, such as toluene, can be a simple and effective purification step. acs.org

Occurrence and Isolation from Natural Sources, e.g., Volatile Plant Extracts

Extensive searches of databases and scientific articles did not yield any specific instances of this compound being identified as a naturally occurring compound in volatile plant extracts or any other natural source. While many plants, particularly those from the Allium genus such as garlic (Allium sativum) and onion (Allium cepa), are well-known for producing a diverse array of volatile organosulfur compounds, there is no documented evidence of this compound being among them. researchgate.netnih.govspandidos-publications.comnih.govnih.gov

The volatile profiles of these plants are complex and have been the subject of numerous studies. These investigations have successfully identified a wide range of sulfur-containing molecules, including various polysulfides, but this compound is not mentioned in the available literature. researchgate.netnih.govresearchgate.netnih.gov The processing of garlic, for instance, leads to the formation of numerous volatile compounds, none of which have been identified as the specific pentathiecane . nih.govspandidos-publications.comresearchgate.netnih.gov

Given the lack of detection in these extensively studied sources of natural organosulfur compounds, it is reasonable to conclude that if this compound does exist in nature, it is likely a very minor and yet-to-be-identified component.

Due to the absence of any reported natural occurrence, there is consequently no information available on its isolation from any plant or other natural material. Standard methods for the extraction of volatile compounds from plants, such as steam distillation and solvent extraction, have been applied to Allium species, leading to the isolation of many other organosulfur compounds. nih.gov However, none of these studies report the isolation of this compound.

Reaction Chemistry and Mechanistic Pathways of 1,3,5,7,9 Pentathiecane

Reactivity with Carbon-Containing Electrophiles (e.g., Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide)

No information available.

Reactions with Sulfur-Containing Electrophiles (e.g., Sulfur Dioxide)

No information available.

Oxidation and Reduction Chemistry of the Polythioether Ring

No information available.

Ring-Opening and Ring-Contraction/Expansion Reactions

No information available.

Conformational Fluxionality and its Influence on Reaction Kinetics

No information available.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pathways of a compound, offering clues to its structure. The NIST Chemistry WebBook confirms that an electron ionization mass spectrum for 1,3,5,7,9-Pentathiecane exists. nist.gov

In EI-MS, high-energy electrons bombard a molecule, causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak ([M]⁺) and various fragment ion peaks. For this compound (MW = 230.46 g/mol ), the molecular ion peak would be expected at m/z 230 (for the most common isotopes).

While the specific, publicly available spectrum is limited, the fragmentation pattern can be predicted to involve the cleavage of C-S bonds, leading to the loss of sulfur-containing units. Common fragmentation pathways would likely include the sequential or combinatorial loss of thioformaldehyde (B1214467) (CH₂S, 46 Da) or larger ring fragments. The relative abundance of these fragments helps to confirm the cyclic structure composed of repeating -CH₂-S- units.

Table 3: Predicted Diagnostic Ions in the EI Mass Spectrum of this compound

m/z (Predicted)Possible Fragment IdentityNotes
230[C₅H₁₀S₅]⁺Molecular Ion ([M]⁺)
184[C₄H₈S₄]⁺Loss of CH₂S
138[C₃H₆S₃]⁺Loss of 2 x CH₂S
92[C₂H₄S₂]⁺Loss of 3 x CH₂S
46[CH₂S]⁺Thioformaldehyde cation

Note: This table represents predicted fragmentation based on the known structure, as detailed experimental data is not readily accessible.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition, distinguishing it from other molecules that may have the same nominal mass.

For this compound, HRMS would be used to confirm the molecular formula C₅H₁₀S₅. By comparing the experimentally measured precise mass to the calculated theoretical mass, the elemental composition can be verified unequivocally.

Table 4: HRMS Data for this compound

Ion FormulaIsotopic CompositionTheoretical Exact Mass (m/z)
[C₅H₁₀S₅]⁺¹²C₅¹H₁₀³²S₅229.91297

This high level of accuracy is invaluable for confirming the identity of a compound and differentiating it from potential isomers or impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

There is no available published data regarding the infrared (IR) or Raman spectra of this compound. Such data would be invaluable for understanding the molecule's vibrational modes. In a hypothetical analysis, one would expect to observe characteristic C-H stretching and bending vibrations from the methylene (B1212753) groups, as well as C-S and S-S stretching and bending modes, which would provide insight into the conformational flexibility and symmetry of the ten-membered ring.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound has been reported in the Cambridge Structural Database or other publicly accessible crystallographic resources. An X-ray diffraction study would be essential to definitively determine its solid-state conformation, including critical parameters such as bond lengths, bond angles, and torsional angles within the ring. This information would also elucidate the packing of the molecules in the crystal lattice.

Electronic Absorption and Emission Spectroscopy

Information regarding the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) properties of this compound is not present in the available scientific literature. Such studies would reveal the nature of its electronic transitions, providing information about the molecular orbitals involved and the molecule's potential for photophysical applications.

Computational Chemistry and Theoretical Insights into 1,3,5,7,9 Pentathiecane

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of any molecule. Quantum chemical calculations provide the tools to probe these aspects at a sub-atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1,3,5,7,9-Pentathiecane, DFT calculations would be invaluable for optimizing its geometry, determining its electronic ground state, and analyzing the distribution of electron density.

DFT studies on other sulfur heterocycles have successfully elucidated their electronic properties. For instance, DFT has been used to investigate the formation mechanism of sulfur-iron compounds from hydrogen sulfide, revealing details of adsorption and reaction pathways on iron oxide clusters. cornell.edu Furthermore, DFT calculations have been employed to understand the chemisorption of polysulfides onto materials like cyclized-polyacrylonitrile, which is relevant in the context of lithium-sulfur batteries. researchgate.net These studies showcase the power of DFT to model complex interactions involving sulfur.

A typical DFT analysis of this compound would involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set to accurately describe the electronic environment around the sulfur and carbon atoms. The resulting data could be used to generate molecular orbital diagrams, calculate atomic charges, and map the electrostatic potential, offering a detailed picture of the molecule's electronic landscape.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to this compound.

While computationally more demanding, ab initio calculations can yield highly accurate energies and properties. Studies on other molecules, such as oligoacenes, have demonstrated the utility of these methods in computing ionization potentials and electron affinities, and in understanding electronic excitations. nih.gov For this compound, ab initio calculations would be crucial for validating the results from DFT and for providing a more profound understanding of electron correlation effects on its structure and bonding. The NIST WebBook does list an experimental ionization energy of 7.6 eV for this compound, which could serve as a valuable reference point for calibrating such theoretical calculations. youtube.com

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The ten-membered ring of this compound is expected to be highly flexible, leading to a complex conformational landscape. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. chemrxiv.orgresearchgate.net

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the potential energy surface of large molecules. A systematic search using MM could identify the various chair, boat, and twist conformations of the pentathiecane ring. Subsequent geometry optimization of these conformers using a higher level of theory, such as DFT, would provide more accurate relative energies and structural parameters. For instance, a DFT study on 1,2,7-thiadiazepane, a seven-membered sulfur-containing ring, successfully identified multiple twist-chair, twist-boat, boat, and chair conformers. researchgate.net

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. researchgate.netmdpi.com An MD simulation of this compound would reveal the pathways of conformational interconversion and the free energy barriers between different conformers, thus constructing a comprehensive energy landscape. nih.gov Such simulations have been instrumental in understanding the behavior of other cyclic polymers and their interactions in different environments. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly valuable.

Calculations of NMR chemical shifts and coupling constants can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Although a research paper mentions the ¹H NMR spectrum of a compound mixture containing this compound, a detailed assignment is not provided. researchgate.net Theoretical predictions would be essential for a definitive structural characterization.

Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. Each stable conformer of this compound would have a unique vibrational signature. Comparing calculated spectra for different low-energy conformers with experimental IR data could help determine the dominant conformation in a given state. Machine learning approaches are also emerging as a way to predict spectroscopic properties from low-cost DFT calculations. researchgate.net

Reaction Mechanism Simulation and Transition State Analysis

Understanding the chemical reactivity of this compound involves mapping out the mechanisms of its potential reactions. Computational methods can be used to simulate reaction pathways and locate the transition states that connect reactants, intermediates, and products.

For example, studies on the reactions of elemental sulfur and polysulfides with nucleophiles have utilized DFT to elucidate complex reaction mechanisms, including nucleophilic decomposition and intramolecular cyclization. researchgate.netlibretexts.org Similar approaches could be applied to this compound to explore its thermal stability, potential for ring-opening polymerization, or reactions with other chemical species. The calculation of activation barriers provides quantitative information about reaction rates.

Understanding Aromaticity and Antiaromaticity in Sulfur Heterocycles

The concept of aromaticity, which describes the enhanced stability of certain cyclic conjugated systems, is a key principle in organic chemistry. nih.goveurjchem.com Hückel's rule (4n+2 π electrons) is the primary determinant for aromaticity in planar, cyclic, and fully conjugated systems. nih.goveurjchem.com

In sulfur-containing heterocycles like thiophene, one of the lone pairs on the sulfur atom participates in the π-system, contributing to its aromatic character. libretexts.orgleah4sci.com The question of whether a large, non-planar ring like this compound could exhibit any form of aromaticity or antiaromaticity is intriguing. While it lacks a continuous chain of sp²-hybridized atoms, the presence of multiple sulfur atoms with lone pairs could lead to complex electronic interactions.

Computational tools such as Nucleus-Independent Chemical Shift (NICS) calculations and analysis of magnetic properties can be used to probe the degree of aromaticity in a molecule. researchgate.net While classic aromaticity is unlikely in this compound, these computational methods could reveal unusual electronic delocalization patterns arising from the interaction of sulfur lone pairs through space or through the sigma-bond framework. The family of sulfur-nitrogen heterocycles, for instance, includes highly stable aromatic compounds with interesting physicochemical properties. researchgate.net

Coordination Chemistry of 1,3,5,7,9 Pentathiecane As a Ligand

Synthesis and Characterization of Metal Complexes, including Silver Complexes

The synthesis of metal complexes with polythioether ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. For 1,3,5,7,9-pentathiecane, one would anticipate that the reaction with a soft metal salt, for instance, silver nitrate (B79036) (AgNO₃), in a solvent like acetonitrile (B52724) or methanol, would yield a silver complex.

Hypothetical Synthesis Reaction:

Generated code

Characterization of such a hypothetical complex would involve a suite of spectroscopic and analytical techniques.

Technique Expected Information
¹H and ¹³C NMR Spectroscopy Changes in the chemical shifts of the methylene (B1212753) protons and carbons upon coordination would confirm the interaction between the ligand and the metal ion.
Infrared (IR) Spectroscopy Shifts in the C-S stretching frequencies would provide evidence of sulfur atom coordination to the metal center.
Mass Spectrometry Would be used to determine the mass-to-charge ratio of the complex, confirming its stoichiometry.
X-ray Crystallography Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

Despite the straightforward nature of these anticipated synthetic and characterization methods, no published studies detailing the successful synthesis and characterization of any metal complex of this compound, including silver complexes, could be located.

Coordination Modes and Geometries in this compound Complexes

The flexible, ten-membered ring of this compound would theoretically allow for a variety of coordination modes and geometries. The ligand could act as a multidentate ligand, encapsulating a metal ion within its cavity (an endo-cyclic coordination mode), or it could coordinate to a metal ion externally (an exo-cyclic coordination mode). The coordination number and the resulting geometry would be highly dependent on the size of the metal ion and the stoichiometry of the complex.

Possible geometries could range from linear or trigonal for two- or three-coordinate complexes to more complex polyhedral arrangements for higher coordination numbers. The conformational flexibility of the ten-membered ring would likely lead to complex equilibria in solution. However, without experimental data from techniques like X-ray crystallography, any discussion of coordination modes and geometries remains purely speculative.

Redox Properties of Metal-Pentathiecane Systems

Metal complexes containing thioether ligands can exhibit interesting redox properties. The sulfur atoms can be oxidized, which can in turn influence the redox potential of the metal center. The redox behavior of a hypothetical metal-pentathiecane system could be investigated using techniques such as cyclic voltammetry. Such studies would reveal the electrochemical potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple and could indicate whether the ligand or the metal center is the primary site of oxidation or reduction. The presence of multiple sulfur atoms in this compound could potentially lead to multi-electron redox processes. To date, no studies on the redox properties of metal complexes of this compound have been reported.

Ligand Field Theory Applications in Pentathiecane Coordination

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of coordination complexes. rsc.org In a hypothetical complex of this compound with a transition metal ion, LFT could be used to predict and explain the d-orbital splitting, the magnetic properties (paramagnetism or diamagnetism), and the electronic spectra of the complex. rsc.org Thioether ligands are generally considered weak-field ligands, leading to smaller d-orbital splitting energies (Δ) compared to strong-field ligands like cyanide. This would typically result in high-spin complexes for metal ions where both high- and low-spin configurations are possible. The application of LFT to this compound complexes is, however, contingent on the successful synthesis and characterization of such compounds.

Catalytic Applications of this compound Metal Complexes

Metal complexes of polythioether macrocycles have been explored for their catalytic activity in various organic transformations. The sulfur-metal bond can activate substrates, and the macrocyclic structure can provide steric control and enhance catalyst stability. Potential catalytic applications for metal-pentathiecane complexes could include oxidation reactions, C-C bond formation, or polymerization, areas where other thioether complexes have shown promise. However, the absence of any reported synthesis of these complexes means that their catalytic potential remains entirely unexplored.

Supramolecular Chemistry and Self Assembly of 1,3,5,7,9 Pentathiecane Analogues

Non-Covalent Interactions in Cyclic Polythioether Systems

The behavior of cyclic polythioethers in supramolecular assemblies is governed by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the three-dimensional arrangement of the molecules. Key interactions include:

Halogen Bonding: The sulfur atoms in the thioether linkages can act as halogen bond acceptors, interacting with halogenated molecules. This has been exploited in the design of co-crystals and other supramolecular structures.

Chalcogen Bonding: This refers to the non-covalent interaction between a chalcogen atom (like sulfur) and an electron-rich or electron-poor site. In cyclic polythioethers, sulfur···sulfur interactions can play a role in the packing of molecules in the solid state.

Van der Waals Forces: These non-specific attractive or repulsive forces are crucial in the close packing of molecules, influencing the density and stability of the resulting supramolecular structures.

Metal-Ligand Coordination: The sulfur atoms in thioether macrocycles are excellent ligands for various metal ions. This coordination can be considered a strong type of non-covalent interaction and is a primary driver for the formation of many supramolecular architectures. The coordination of silver(I) ions with thioether crowns, for instance, can lead to the formation of polymeric ladder and layered structures. rsc.org

The interplay of these forces is complex and can be tuned by modifying the macrocycle's size, conformation, and the nature of its substituents. This allows for a degree of control over the resulting supramolecular architecture.

Host-Guest Complexation and Molecular Recognition

Cyclic polythioethers can act as hosts, encapsulating smaller guest molecules within their cavities. This molecular recognition is highly specific, depending on the size, shape, and chemical nature of both the host and the guest.

The flexible nature of many thioether macrocycles allows them to adopt different conformations to accommodate various guests. The binding is often driven by a combination of the non-covalent interactions mentioned above. For example, the hydrophobic cavity of a macrocycle might encapsulate an organic guest, stabilized by van der Waals forces, while specific hydrogen bonds or metal coordination might provide orientational control.

Research in this area has demonstrated the ability of thioether macrocycles to selectively bind metal ions. The coordination chemistry of these ligands with transition metals has been a subject of significant interest. rsc.org The selectivity is often dependent on the size of the macrocycle's cavity and the coordination preferences of the metal ion.

Design and Synthesis of Self-Assembled Supramolecular Architectures

The principles of molecular recognition and non-covalent interactions are harnessed to design and synthesize a wide array of self-assembled supramolecular architectures from cyclic polythioether analogues. These architectures can range from simple dimers to complex, multi-dimensional networks.

One common strategy involves the use of metal-ligand coordination. By reacting thioether macrocycles with metal salts, researchers have created one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgrsc.org The final architecture is influenced by factors such as the metal-to-ligand ratio, the coordination geometry of the metal, and the nature of the counter-ion.

Another approach utilizes hydrogen bonding. By incorporating functional groups capable of forming strong and directional hydrogen bonds onto the thioether macrocycle, it is possible to program the self-assembly process to yield specific, predictable structures. The self-assembly of cyclic peptides, for instance, can be mediated by polymers through hydrogen bonding. nih.gov

Recent advancements have also explored the self-assembly of cyclic block copolymers, where the cyclic topology influences the resulting nanostructures. rsc.orgrsc.orgbirmingham.ac.uk These studies provide insights into how the architecture of the cyclic precursor can be used to control the morphology of the final assembly.

Intermolecular Forces and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, and it relies heavily on the control of intermolecular forces. In the context of cyclic polythioethers, crystal engineering aims to direct the arrangement of these macrocycles in the solid state to create materials with specific structural and functional attributes.

Thioether macrocycles have been successfully employed as building blocks in crystal engineering. rsc.orgrsc.org By carefully selecting the macrocycle, metal ions, and counter-anions, it is possible to construct polymeric complexes with controlled dimensionality. For example, the use of different thioether crowns can lead to the formation of either infinite ladder or layered structures in silver(I) complexes. rsc.org

The table below summarizes some examples of supramolecular architectures formed from thioether macrocycles, highlighting the role of intermolecular forces in their formation.

MacrocycleInteracting SpeciesDominant Intermolecular ForcesResulting Architecture
nih.govaneS8Ag(I), CF3SO3-Metal-Sulfur CoordinationOne-dimensional polymer rsc.orgrsc.org
nih.govaneS4Ag(I), BF4-Metal-Sulfur CoordinationLayered structure rsc.org

Table 1: Examples of Supramolecular Architectures from Thioether Macrocycles

Dynamic Covalent Chemistry Involving Thioether Linkages

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under certain conditions. This allows for the creation of dynamic systems that can adapt their structure in response to external stimuli. While the thioether bond itself is generally stable, reversible reactions involving thioether linkages can be employed in DCC.

One prominent example is the thiol-thioester exchange. Although not directly involving a thioether, this reaction is closely related and demonstrates the potential for dynamic chemistry in sulfur-containing systems. More directly relevant is the development of dynamic covalent chemistries from the reaction of thiols, which can lead to the formation of linkages that are part of a dynamic equilibrium. nih.govacs.org

Furthermore, the exchange of trithioorthoesters with thiols has been explored as a tool for dynamic covalent chemistry. thieme-connect.com This type of reaction allows for the metathesis between different trithioorthoesters, opening up possibilities for creating complex, self-assembling systems.

While research on dynamic covalent chemistry specifically involving the C-S-C linkage of 1,3,5,7,9-pentathiecane analogues is not extensive, the broader field of DCC in sulfur-containing polymers and small molecules is an active area of investigation. rsc.orgrsc.org These studies provide a foundation for the future development of dynamic systems based on cyclic polythioethers.

Applications in Advanced Materials Science

Role in Semiconducting Materials Development

While direct experimental evidence for the use of 1,3,5,7,9-Pentathiecane as a primary component in semiconducting materials is not extensively documented, its molecular structure is suggestive of potential. The sulfur atoms, with their lone pairs of electrons, could theoretically contribute to charge transport. In the broader context of organic electronics, polythiophenes and other sulfur-containing polymers are well-established semiconductors. The fundamental repeating unit of such polymers often involves a sulfur-containing ring. The exploration of oligomeric structures like this compound could offer insights into the fundamental charge transport mechanisms in larger, more complex systems.

Integration into Molecular Devices and Nanosystems

The compact and well-defined structure of this compound makes it a candidate for integration into molecular-scale devices and nanosystems. Its dimensions and the specific arrangement of its sulfur atoms could allow it to act as a molecular wire or a component in a molecular switch. The interaction of the sulfur atoms with metallic surfaces, such as gold, is a well-known phenomenon used in self-assembled monolayers. Theoretically, derivatives of this compound could be designed to anchor to substrates, forming organized structures with specific electronic or recognition properties.

Polymeric Derivatives and Networks

The reactivity of the this compound ring could be exploited to synthesize novel polymeric derivatives and networks. Ring-opening polymerization is a common strategy for converting cyclic monomers into linear polymers. If a controlled ring-opening of this compound could be achieved, it would lead to a polymer with a repeating unit of -[CH2-S-CH2-S-CH2-S-CH2-S-CH2-S]-. Such a polymer would have a very high sulfur content, potentially endowing it with interesting optical properties, such as a high refractive index, or unique electrochemical properties relevant for battery applications. Cross-linking these polymeric chains could lead to the formation of robust networks with tailored mechanical and thermal properties.

Responsive Materials Based on Sulfur Heterocycles

Sulfur heterocycles can be sensitive to external stimuli such as light, heat, or chemical analytes. The disulfide bond, for instance, is known for its reversible cleavage and formation, a property utilized in a variety of responsive materials. While this compound contains thioether linkages rather than disulfide bonds, the sulfur atoms can still undergo oxidation to sulfoxides and sulfones. This chemical transformation would significantly alter the electronic properties and conformation of the ring, providing a mechanism for a material to respond to an oxidizing environment. Such a property could be foundational for the development of chemical sensors or smart materials that change their characteristics in the presence of specific chemicals.

Interdisciplinary Connections and Broader Chemical Implications

Contributions to Fundamental Organosulfur Chemistry

There is no specific information available in the searched literature detailing the contributions of 1,3,5,7,9-Pentathiecane to the fundamental principles of organosulfur chemistry. Organosulfur compounds form a broad and vital class of chemical entities, playing crucial roles in various biological and industrial processes. britannica.com Research in this field often focuses on the synthesis, reactivity, and structural properties of molecules containing carbon-sulfur bonds. However, specific studies elucidating the unique chemical reactivity, bonding characteristics, or potential as a synthetic building block for this compound are not present in the available data.

Understanding Natural Sulfur Cycles and Environmental Relevance

While organosulfur compounds are known to be integral to the natural sulfur cycle, particularly in marine environments where they are produced by organisms like algae, there is no specific mention of this compound in this context within the searched results. naturali.co.innih.gov The environmental relevance of organosulfur compounds often pertains to their role as signaling molecules, their influence on atmospheric chemistry, and their part in biogeochemical cycles. britannica.com Without specific research, any potential role of this compound in these processes remains unknown.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Currently, established and optimized synthetic routes for 1,3,5,7,9-Pentathiecane are not widely reported in the literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. Exploration of modern synthetic techniques, such as high-dilution click chemistry, ring-closing metathesis of appropriate dithioacetals, or template-assisted cyclization, could provide access to this molecule in higher yields and purity. A systematic investigation into different starting materials and reaction conditions will be crucial.

Exploration of Advanced Spectroscopic Probes

A comprehensive spectroscopic characterization of this compound is a fundamental prerequisite for understanding its electronic structure and conformational dynamics. While basic characterization would include ¹H and ¹³C NMR spectroscopy and mass spectrometry, advanced techniques could provide deeper insights. For instance, variable-temperature NMR studies could elucidate the conformational flexibility of the ten-membered ring. Furthermore, techniques like X-ray absorption spectroscopy (XAS) could probe the local electronic environment of the sulfur atoms, providing valuable data for computational models.

Refined Computational Models for Predictive Chemistry

In conjunction with experimental work, the development of accurate and predictive computational models for this compound is essential. Density Functional Theory (DFT) and ab initio calculations can be employed to predict its minimum energy conformations, vibrational frequencies, and electronic properties. Such models would not only aid in the interpretation of spectroscopic data but also guide the design of new derivatives with tailored properties. Future computational studies could also explore the molecule's potential energy surface to understand its conformational landscape and the energy barriers between different conformers.

Expansion of Coordination Chemistry Horizons

The presence of five sulfur donor atoms suggests that this compound could act as a versatile ligand in coordination chemistry. Future research should explore its coordination behavior with a wide range of transition metal ions. Investigating the stoichiometry and geometry of the resulting metal complexes, as well as their electronic and magnetic properties, could lead to the discovery of novel catalysts, magnetic materials, or metallo-supramolecular assemblies. The flexible nature of the ten-membered ring may allow for the formation of unique coordination polymers and metal-organic frameworks (MOFs).

Discovery of New Supramolecular Functions

The ability of crown ethers to form host-guest complexes is well-documented. Future studies should investigate the potential of this compound to engage in supramolecular interactions. This could involve studying its binding affinity for various guest molecules, including metal ions, organic cations, and neutral species. The insights gained could pave the way for its application in areas such as ion sensing, molecular recognition, and the construction of complex supramolecular architectures.

Engineering of Next-Generation Materials

The unique structural features of this compound make it a promising building block for the engineering of advanced materials. Its incorporation into polymers could lead to materials with enhanced thermal stability, refractive index, or ion-conducting properties. Furthermore, the sulfur-rich nature of the molecule suggests potential applications in the development of novel electrode materials for batteries or as a component in self-healing polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.